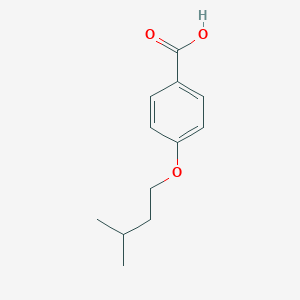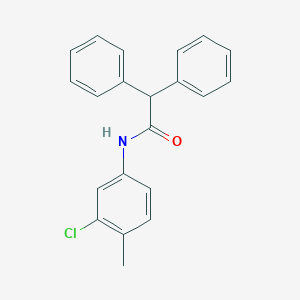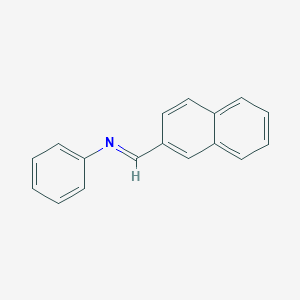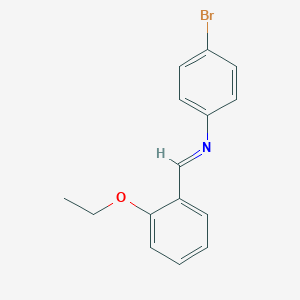![molecular formula C18H15NO2 B185684 (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 69015-79-8](/img/structure/B185684.png)
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
作用机制
MPEP is a selective antagonist of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, which is a member of the metabotropic glutamate receptor family. The (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neurodegeneration. MPEP binds to the allosteric site of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor and inhibits its activity, leading to the reduction of glutamate-mediated neurotransmission and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the reduction of glutamate-mediated neurotransmission, the modulation of synaptic plasticity, the regulation of neuroinflammation, and the improvement of cognitive function. MPEP has also been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models, as well as neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments, including its high potency and selectivity for the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, MPEP also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.
未来方向
There are several future directions for the research on MPEP, including the development of more potent and selective (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, the investigation of the role of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one in various neurological and psychiatric disorders, the exploration of the downstream signaling pathways affected by (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, and the evaluation of the safety and efficacy of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists in clinical trials. In addition, the combination of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists with other pharmacological agents, such as antidepressants and antipsychotics, may provide a more effective treatment for certain neurological and psychiatric disorders.
合成方法
MPEP can be synthesized using various methods, including the reaction of 4-methylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid, followed by the reaction with 2-amino-4-phenyl-1,3-oxazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. In addition, MPEP has been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
属性
CAS 编号 |
69015-79-8 |
|---|---|
产品名称 |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13- |
InChI 键 |
QFFMBOXLYJKPKE-SSZFMOIBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(=O)OC(=N2)C3=CC=CC=C3)/C |
SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)



![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)


![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)

![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
